molecular formula C7H6BrIO B2977981 2-Bromo-4-iodo-6-methylphenol CAS No. 1820641-98-2

2-Bromo-4-iodo-6-methylphenol

Cat. No.: B2977981
CAS No.: 1820641-98-2
M. Wt: 312.932
InChI Key: XZSFEIYVULYJHA-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-6-methylphenol is an organic compound with the molecular formula C7H6BrIO It is a halogenated phenol, characterized by the presence of bromine, iodine, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-6-methylphenol can be achieved through a multi-step process involving the bromination and iodination of 2-methylphenol (o-cresol). One common method involves the bromination of 2-methylphenol using bromine in the presence of a catalyst, followed by iodination using iodine and a suitable oxidizing agent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenols, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-4-iodo-6-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-6-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and specificity, leading to its biological effects. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenol
  • 4-Iodo-2-methylphenol
  • 2,4,6-Tribromophenol

Uniqueness

2-Bromo-4-iodo-6-methylphenol is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological properties compared to other halogenated phenols. The combination of these halogens with a methyl group on the phenol ring enhances its versatility in various applications .

Properties

IUPAC Name

2-bromo-4-iodo-6-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSFEIYVULYJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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